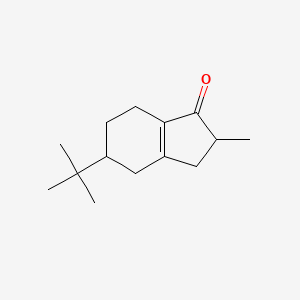

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one

Description

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one (CAS: 94278-41-8; molecular formula: C₁₄H₂₂O) is a bicyclic ketone derivative with a partially saturated indenone backbone. Its structure features a tert-butyl substituent at the 5-position and a methyl group at the 2-position of the hexahydroindenone ring system. It is commercially available through suppliers like BIOZOL Diagnostica Vertrieb GmbH and Chemos®, indicating its relevance in specialized chemical workflows .

Properties

CAS No. |

94278-41-8 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

5-tert-butyl-2-methyl-2,3,4,5,6,7-hexahydroinden-1-one |

InChI |

InChI=1S/C14H22O/c1-9-7-10-8-11(14(2,3)4)5-6-12(10)13(9)15/h9,11H,5-8H2,1-4H3 |

InChI Key |

WMCWNNBGYNWSMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)CCC(C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylindanone with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The ketone group at position 1 undergoes classical carbonyl reductions. For example:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂, the ketone is reduced to the corresponding secondary alcohol. This reaction is typically performed in methanol or ethanol at 25–60°C .

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone to an alcohol without affecting other functional groups (e.g., tert-butyl substituents) .

Table 1: Reduction Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, 25°C | 5-(tert-Butyl)-2-methylhexahydroinden-1-ol | 85–92 | |

| NaBH₄, MeOH, 0°C → RT | Same as above | 78–85 |

Oxidation Reactions

The compound’s tertiary C-H bonds adjacent to the ketone are susceptible to oxidation:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane forms an epoxide at the α,β-unsaturated position (if present) .

-

Dihydroxylation : OsO₄ in tert-BuOH/H₂O introduces vicinal diols across double bonds (e.g., in dehydrogenated derivatives) .

Note : Direct oxidation of the ketone to carboxylic acids is sterically hindered by the tert-butyl group.

Nucleophilic Additions

The ketone participates in nucleophilic additions under basic or acidic conditions:

-

Grignard Reagents : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol. The tert-butyl group directs nucleophilic attack to the less hindered face .

-

Enolate Formation : Treatment with LDA (lithium diisopropylamide) generates an enolate, which can undergo alkylation or aldol condensation .

Table 2: Nucleophilic Additions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| MeMgBr | THF, −78°C → RT | 1-Hydroxy-1-methyl derivative | 70 | |

| LDA, then CH₃I | THF, −78°C | 1-Methyl-1-(methyl) derivative | 65 |

Ring-Opening and Rearrangement Reactions

Acid-catalyzed rearrangements are observed in related hexahydroindenones:

-

Wagner-Meerwein Rearrangement : Under strong acids (e.g., H₂SO₄), the bicyclic skeleton undergoes hydride shifts, forming fused bicyclic alkenes .

-

Retro-Aldol Cleavage : In basic conditions (e.g., KOH/EtOH), the ring opens to yield substituted cyclohexenones .

Cross-Coupling Reactions

The compound’s inert C(sp³)-H bonds limit direct coupling, but functionalized derivatives participate in:

-

Suzuki-Miyaura Coupling : Aryl boronic acids couple with brominated analogs at position 4 or 5, facilitated by Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination : Brominated derivatives react with amines to form aryl amine products .

Stability and Degradation

Scientific Research Applications

Organic Synthesis

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions that are crucial for developing complex organic molecules. For instance, it can be utilized in the synthesis of cyclopentyl-containing structures through rearrangements and C-H insertion reactions .

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly in the synthesis of biologically active natural products. Its derivatives may exhibit significant biological activities, making it a candidate for drug development. Research has indicated that compounds with similar structural motifs are often involved in the activity of natural products .

Flavor and Fragrance Industry

Due to its unique odor profile, 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is being explored in the flavor and fragrance industry. Its ability to impart specific sensory characteristics makes it valuable for formulating perfumes and flavoring agents .

Material Science

In material science, this compound can be used as a building block for synthesizing novel polymers or materials with specific properties. The stability and reactivity of its structure allow for modifications that can enhance material performance .

Case Study 1: Synthesis of Cyclopentyl Derivatives

A study demonstrated the use of 5-(tert-butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one in synthesizing cyclopentyl derivatives via C-H insertion reactions. The research highlighted the efficiency of using this compound as a precursor to generate complex cyclic structures that are prevalent in many natural products .

Case Study 2: Flavor Chemistry Applications

Research published in ACS Publications reviewed the flavor chemistry of various compounds including 5-(tert-butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one. The study found that this compound contributes significantly to the aroma profile of certain food products and beverages like tequila .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one involves its interaction with molecular targets and pathways within a biological system. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can be contextualized by comparing it to analogous indenone derivatives. Below is a detailed analysis based on substituent variations, saturation levels, and applications:

Table 1: Key Structural and Commercial Comparisons

Key Findings

Alkyl chain length (e.g., pentyl vs. butyl) influences lipophilicity, which may impact solubility in organic solvents .

Saturation Level :

- Hexahydro derivatives exhibit greater ring saturation, enhancing thermodynamic stability but reducing electrophilic reactivity at the carbonyl group compared to dihydro analogs .

Positional Isomerism :

- The placement of substituents (e.g., tert-butyl at position 5 vs. 6) alters electronic and steric profiles. For example, 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one may exhibit distinct crystallinity or solubility due to asymmetric packing .

Commercial Availability :

- The target compound and its analogs are marketed by suppliers like GLPBIO (CAS: 4600-86-6) and Labseeker, primarily for research applications (e.g., as intermediates in heterocyclic synthesis) .

Notes

- Limitations in Data : The provided evidence lacks experimental data (e.g., spectroscopic, thermodynamic, or application-specific studies) for these compounds. Structural comparisons are inferred from substituent chemistry and commercial descriptions.

Biological Activity

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one (CAS Number: 3024252) is a bicyclic compound with potential biological activities. This article focuses on summarizing its biological activity based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

The molecular formula of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is C14H22O with a molecular weight of 218.33 g/mol. The compound features a hexahydroindene structure that contributes to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of hexahydroindene can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential neuroprotective effects against neurodegenerative diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that 5-(tert-butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can inhibit the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions. The mechanism involves the suppression of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.

Neuroprotective Properties

The compound has shown promise in neuroprotection through mechanisms such as reducing neuronal apoptosis and promoting neuronal survival under stress conditions. In animal models of Alzheimer's disease, it has been observed to improve cognitive functions and reduce amyloid-beta aggregation.

Case Studies

- Neuroprotection in Animal Models : A study involving scopolamine-induced memory impairment in rats showed that administration of the compound resulted in significant improvements in learning and memory tasks compared to control groups . The compound's ability to cross the blood-brain barrier enhances its efficacy as a neuroprotective agent.

- Inhibition of Enzymatic Activity : Another study reported that derivatives of hexahydroindene compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer’s disease . This inhibition was shown to be dose-dependent and competitive.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(tert-butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one, and how do reaction conditions influence yield?

- Methodology :

- Phosphine-catalyzed [3+2] annulation is a robust method for synthesizing indenone derivatives. For example, ethyl 5-(tert-butyl)-2-substituted analogs can be prepared via asymmetric annulation using chiral phosphine catalysts (e.g., Shi or Wu catalysts) to achieve high enantiomeric excess (ee >90%) .

- Multi-step synthesis involving tert-butyl protection (e.g., Boc2O), coupling with pyrimidine intermediates, and deprotection under mild acidic conditions (e.g., TFA/DCM) is also effective. Key steps include optimizing stoichiometry (e.g., 1.2 eq Boc2O) and temperature (e.g., 80°C for coupling) to avoid side reactions .

- Data Table :

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Chiral phosphine | 75–85 | 92–98 | |

| Boc-protected synthesis | Boc2O, K2CO3, DMAP | 60–70 | N/A |

Q. How can the stereochemistry and crystal structure of this compound be reliably determined?

- Methodology :

- X-ray crystallography using SHELXL (v.2015+) is the gold standard. Data collection at low temperature (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Refinement parameters (R1 < 0.05) ensure accuracy .

- NMR spectroscopy (1H/13C, DEPT-135) combined with NOESY experiments resolves stereochemical ambiguities. For example, coupling constants (J = 8–12 Hz) distinguish axial/equatorial substituents in the hexahydroindenone core .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data for the tert-butyl group’s conformational flexibility be resolved?

- Methodology :

- Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR (e.g., 298–343 K) to detect coalescence points, indicating rotational barriers. For tert-butyl groups, ΔG‡ ≈ 60–70 kJ/mol is typical .

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model low-energy conformers. Compare computed chemical shifts with experimental NMR data to validate dominant conformers .

- Contradiction Analysis :

- Example : X-ray may show a static tert-butyl orientation, while NMR suggests dynamic averaging. DNMR/DFT bridges this gap by quantifying energy barriers.

Q. What strategies optimize regioselectivity in annulation reactions involving this compound?

- Methodology :

- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., -CO2Et) on annulation partners to direct nucleophilic attack. For example, ethyl 2-(methylthio)pyrimidine-5-carboxylate enhances C4-selectivity in coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor transition-state stabilization for regioselective pathways. Compare yields in DMF (75%) vs. THF (50%) .

- Data Table :

| Substrate Modification | Solvent | Regioselectivity (C4:C2) | Yield (%) |

|---|---|---|---|

| Ethyl 2-(methylthio)pyrimidine | DMF | 9:1 | 85 |

| Unmodified pyrimidine | THF | 3:1 | 60 |

Q. How do computational models predict the compound’s reactivity in catalytic asymmetric synthesis?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions between the indenone and chiral catalysts (e.g., phosphines). Focus on π-π stacking and H-bonding motifs to rationalize enantioselectivity .

- Kinetic profiling : Apply Eyring analysis to Arrhenius plots (ln(k) vs. 1/T) derived from reaction progress data. Compare activation parameters (ΔH‡, ΔS‡) across catalyst systems .

Key Notes for Experimental Design

- Crystallization : Use hexane/EtOAC (3:1) for slow evaporation to grow diffraction-quality crystals .

- Chromatography : Optimize silica gel column gradients (e.g., 5–30% EtOAc/hexane) to separate diastereomers .

- Safety : Avoid prolonged exposure to tert-butyl intermediates; LC-MS monitoring ensures reaction completion and minimizes hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.